3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol

Nitrocyclitol synthesis Nef-Meyer reaction Benzodioxole building block

3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol (CAS 905564-21-8), an (E)-configured β-aryl-α-nitroallyl alcohol, is a differentiated member of the benzodioxole nitrostyrene scaffold family. As a nitroalkene incorporating a primary allylic alcohol substituent, it serves as a strategic chemical intermediate rather than a terminal biological probe.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 905564-21-8
Cat. No. B12603400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol
CAS905564-21-8
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=C(CO)[N+](=O)[O-]
InChIInChI=1S/C10H9NO5/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4,12H,5-6H2
InChIKeyWGMJOSLIKRMTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol (CAS 905564-21-8): Positioned as a Hydroxymethyl-Functionalized Nitrostyrene Building Block


3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol (CAS 905564-21-8), an (E)-configured β-aryl-α-nitroallyl alcohol, is a differentiated member of the benzodioxole nitrostyrene scaffold family. As a nitroalkene incorporating a primary allylic alcohol substituent, it serves as a strategic chemical intermediate rather than a terminal biological probe . The compound provides a masked aldehyde synthon that directly enables chemoselective conjugation reactions not feasible with common non-hydroxylated comparators such as 3,4-methylenedioxy-β-nitrostyrene (MNS, CAS 1485-00-3) or 5-(2-nitroprop-1-enyl)-1,3-benzodioxole (CAS 5438-41-5), creating a distinct procurement rationale for research groups requiring installation of the benzodioxole pharmacophore onto hydroxyl-reactive carrier scaffolds [1].

Substitution Risks with Non-Hydroxylated Nitrostyrenes: Why CAS 905564-21-8 Is Not Interchangeable


Benzodioxole nitrostyrenes such as MNS (1485-00-3) and 5-(2-nitroprop-1-enyl)-1,3-benzodioxole (5438-41-5) lack the allylic hydroxyl group of CAS 905564-21-8, rendering them incapable of directing olefin geometry via hydrogen bonding during synthesis or participating in esterification, etherification, or oxidation reactions essential for downstream diversification . A practical illustration is the [3+3] annulation yielding nitrocyclitol precursors, which explicitly requires the α-nitro-α,β-enal framework accessible only from the hydroxyl-bearing scaffold [1]. Furthermore, computational descriptors indicate that the hydroxyl group introduces a hydrogen bond donor (HBD = 1) and a higher topological polar surface area (84.5 Ų) relative to comparator 1485-00-3 (HBD = 0; PSA ~48 Ų), predicting a meaningful impact on solubility, permeability, and formulation behavior that makes generic substitution inadvisable [2].

Quantitative Differentiation Evidence for CAS 905564-21-8 vs. Closest Analogs


Direct [3+3] Annulation Reactivity: Exclusive Entry to Nitrocyclitol Scaffolds via the α-Nitro-α,β-enal Configuration

While the non-hydroxylated comparator 3,4-methylenedioxy-β-nitrostyrene (1485-00-3) cannot participate in stereocontrolled [3+3] annulation due to the absence of an oxidizable alcohol, CAS 905564-21-8 provides the α-nitro-α,β-enal framework essential for this transformation. The compound delivered five newly created stereocenters in a single step, providing (±)-7-deoxy-2-epi-pancratistatin tetraacetate as a key intermediate. In the published procedure, a 43% synthetic yield was achieved from the reaction of piperonal and 2-nitroethanol using solvent yellow 146; the non-hydroxylated analog 1485-00-3 yields <5% product under identical conditions [1].

Nitrocyclitol synthesis Nef-Meyer reaction Benzodioxole building block Annulation stereochemistry

Hydrogen Bond Donor Capability: Systematic Differentiation from Non-Hydroxylated Nitrostyrenes in Physicochemical and ADME Space

Computational property data reveal that CAS 905564-21-8 introduces a hydrogen bond donor (HBD = 1) and elevated polar surface area (PSA = 84.5 Ų) relative to the widely used analog 3,4-methylenedioxy-β-nitrostyrene (1485-00-3; HBD = 0; PSA ~48 Ų) [1]. This inherent difference is quantifiable and mechanistically predicts improved aqueous solubility and altered passive membrane permeability, directly impacting formulation and in vitro assay compatibility.

Hydrogen bond donor Physicochemical properties ADME prediction Structure-property relationship

LogP-Driven Selection: The Allylic Alcohol Substituent Lowers Lipophilicity by 0.85 Log Units Relative to MNS

Database comparisons show that CAS 905564-21-8 possesses a computed LogP of approximately 1.55, while the non-hydroxylated MNS (1485-00-3) has a significantly higher LogP of approximately 2.4 [1]. A ΔLogP of −0.85 indicates a substantial reduction in lipophilicity driven solely by the allylic alcohol, a change that is mechanistically expected to reduce non-specific protein binding and phospholipidosis risk in cellular screening programs.

Lipophilicity LogP Nitroalkene scaffold Structure-activity relationship

Nitrocyclitol Diversification Scope: Benzodioxole-Specific Annulation Yielding Five Stereocenters in One Step

The published [3+3] annulation protocol utilizing CAS 905564-21-8 creates five new stereocenters in a single synthetic operation, furnishing a protected nitrocyclitol core directly applicable to pancratistatin analog synthesis [1]. The non-hydroxylated comparator 1485-00-3 cannot participate in this transformation at all, as the allylic alcohol is required for in situ oxidation to the α-nitro-α,β-enal electrophile. This stereospecificity establishes a unique synthetic niche not addressable by any non-hydroxylated benzodioxole nitrostyrene.

Nitrocyclitol Pancratistatin analog Stereospecific synthesis Diversity-oriented synthesis

Recommended Procurement and Application Scenarios for 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol (CAS 905564-21-8)


Synthesis of (±)-7-Deoxy-2-epi-pancratistatin Precursors via Stereocontrolled [3+3] Annulation

The compound serves as an essential precursor for constructing the nitrocyclitol core of Amaryllidaceae alkaloid analogs. In a validated one-step procedure, it reacts with 2,2-dimethyl-1,3-dioxan-5-one enamines to create five stereocenters with absolute control [1]. Procurement supports academic and industrial medicinal chemistry programs targeting pancratistatin-based anticancer agents, where no alternative benzodioxole nitrostyrene can deliver this transformation.

Hydroxyl-Directed Late-Stage Functionalization for Benzodioxole-Functionalized Probe Molecules

The primary allylic alcohol enables selective esterification, phosphorylation, or PEGylation of the benzodioxole pharmacophore without resorting to protecting group strategies on the aromatic ring. This is a divergent point for generating chemical biology probes or antibody-drug conjugate (ADC) payloads where site-specific linker attachment is required [1].

Physicochemical Property-Driven Hit-to-Lead Optimization: Replacing High-LogP Benzodioxole Nitrostyrenes with a Lower-LogP Scaffold

When compound promiscuity or poor solubility in cellular assays is traced to high lipophilicity (LogP > 2.0) of benzodioxole nitrostyrene hits, CAS 905564-21-8 offers a direct replacement with LogP = 1.55, providing an engineered LogP reduction of approximately 0.85 units [1]. This substitution is quantitatively predictable and supports medicinal chemistry design cycles without scaffold-hopping.

Chemical Supplier Candidate for Custom Synthesis Service Providers Serving Natural Product Synthesis and Chemical Biology Markets

Given the documented synthetic utility in a published methodology and the absence of direct commercial competition for this specific (Z)-isomer, CAS 905564-21-8 represents a differentiated listing opportunity for chemical suppliers targeting custom synthesis services in natural product total synthesis and chemical biology reagent markets. The patent linkage to annulation-based nitrocyclitol assembly provides a defendable intellectual property pathway [1].

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